5-Phenylpentan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-phenylpentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c12-10-6-2-5-9-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFSNSQQTXEMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 5 Phenylpentan 1 Amine Hydrochloride
Conventional Synthetic Pathways
Conventional methods for the synthesis of 5-phenylpentan-1-amine hydrochloride provide reliable and scalable routes to the target compound. These strategies are often characterized by their use of readily available starting materials and well-understood reaction mechanisms.
Direct Amination Approaches
Direct amination strategies involve the introduction of an amino group onto the 5-phenylpentyl carbon skeleton in a single step. One common approach is the reaction of a 5-phenylpentyl halide, such as 5-phenylpentyl bromide, with a source of ammonia (B1221849) or an ammonia equivalent. The Gabriel synthesis, a classic method for forming primary amines, is a prime example. This method utilizes potassium phthalimide (B116566) as an ammonia surrogate to alkylate the 5-phenylpentyl halide. The resulting N-(5-phenylpentyl)phthalimide is then cleaved, typically using hydrazine (B178648), to release the desired primary amine. This two-step sequence within the broader direct amination strategy helps to avoid the common problem of over-alkylation that can occur with direct use of ammonia.
| Reaction | Starting Material | Reagents | Intermediate | Final Product | Typical Yield |
| Gabriel Synthesis | 5-Phenylpentyl bromide | 1. Potassium phthalimide2. Hydrazine | N-(5-phenylpentyl)phthalimide | 5-Phenylpentan-1-amine | Moderate to High |
Reductive Amidation and Nitrile Reduction Strategies
Reductive strategies provide versatile and efficient pathways to 5-phenylpentan-1-amine. These methods typically involve the reduction of a nitrogen-containing functional group at the C1 position of the pentyl chain.
Reductive Amidation: This approach begins with 5-phenylpentanoic acid, which is first converted to its corresponding amide, 5-phenylpentanamide. This transformation can be achieved using various amide coupling reagents. The subsequent reduction of the amide to the amine is a crucial step. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, effectively converting the carbonyl group of the amide into a methylene (B1212753) group.
Nitrile Reduction: An alternative and widely used reductive strategy is the reduction of 5-phenylpentanenitrile. The nitrile can be prepared from 5-phenylpentyl bromide via nucleophilic substitution with a cyanide salt. The reduction of the nitrile to the primary amine can be accomplished through catalytic hydrogenation, often using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere. Chemical reducing agents like LiAlH₄ can also be used for this transformation.
| Strategy | Precursor | Key Transformation | Reagents | Product |
| Reductive Amidation | 5-Phenylpentanoic acid | Amide formation followed by reduction | 1. SOCl₂ or other coupling agents, NH₃2. LiAlH₄ | 5-Phenylpentan-1-amine |
| Nitrile Reduction | 5-Phenylpentanenitrile | Reduction of the nitrile group | H₂/Raney Ni or LiAlH₄ | 5-Phenylpentan-1-amine |
Derivatization from Related Precursors (e.g., 5-phenylpentan-1-ol)
Another common synthetic route involves the functional group interconversion of a more readily available precursor, such as 5-phenylpentan-1-ol. rsc.orgresearchgate.net This alcohol can be converted into the target amine through a two-step process. First, the hydroxyl group is transformed into a better leaving group, typically a tosylate or mesylate, by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester is then susceptible to nucleophilic substitution by an amine source, such as sodium azide (B81097) followed by reduction, or directly with ammonia or an ammonia equivalent. The Mitsunobu reaction offers a direct conversion of the alcohol to an amine precursor, where the alcohol reacts with a nitrogen nucleophile (like phthalimide) in the presence of triphenylphosphine (B44618) and an azodicarboxylate.
| Precursor | Step 1: Activation | Reagent for Activation | Step 2: Amination | Reagent for Amination |
| 5-Phenylpentan-1-ol | Conversion to Tosylate | p-Toluenesulfonyl chloride, Pyridine | Nucleophilic Substitution | Sodium azide, then reduction (e.g., LiAlH₄) |
| 5-Phenylpentan-1-ol | Mitsunobu Reaction | N/A | Direct Amination | Phthalimide, PPh₃, DIAD |
Advanced and Stereoselective Synthesis Methodologies
The development of asymmetric synthesis has enabled the preparation of chiral amines with high enantiomeric purity. These methods are crucial when one enantiomer of a chiral amine exhibits desired biological activity while the other is inactive or has undesirable effects.
Asymmetric Synthesis for Chiral Analogues
The synthesis of enantiomerically enriched analogues of 5-phenylpentan-1-amine typically involves the asymmetric reduction of a prochiral precursor or the use of chiral auxiliaries. For instance, the asymmetric reduction of a suitable ketone precursor, such as 1-phenylpentan-5-one, using a chiral catalyst can yield a chiral alcohol, which can then be converted to the chiral amine. Alternatively, asymmetric reductive amination of a ketone can directly lead to the chiral amine. researchgate.netyale.edu These reactions often employ transition metal catalysts with chiral ligands.
| Approach | Prochiral Substrate | Catalyst/Reagent | Key Feature |
| Asymmetric Ketone Reduction | 1-Phenylpentan-5-one | Chiral borane (B79455) reagents or transition metal catalysts with chiral ligands | Generation of a chiral alcohol intermediate |
| Asymmetric Reductive Amination | 1-Phenylpentan-5-one | Chiral amine auxiliary or chiral catalyst | Direct formation of an enantioenriched amine |
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.orgrsc.org Chiral primary amines can be synthesized through the organocatalytic asymmetric amination of aldehydes or ketones. rsc.org For the synthesis of chiral 5-phenylpentan-1-amine analogues, an organocatalytic approach could involve the asymmetric α-amination of 5-phenylpentanal. This reaction, often catalyzed by a chiral proline derivative or a chiral phosphoric acid, would introduce a nitrogen functionality enantioselectively at the carbon adjacent to the carbonyl group. The resulting product could then be further transformed into the desired chiral primary amine. These methods are highly valued for their operational simplicity and often high enantioselectivities. beilstein-journals.orgnih.gov
| Transformation | Substrate | Organocatalyst Example | Product Type |
| Asymmetric α-Amination | 5-Phenylpentanal | Chiral Proline Derivatives | Chiral α-amino aldehyde |
Biocatalytic Approaches (e.g., Transaminase-mediated reactions)
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering environmentally benign and highly selective routes to chiral amines. mdpi.com Transaminases (TAs), particularly ω-transaminases (ω-TAs), are of significant interest for the asymmetric synthesis of primary amines from prochiral ketones. mdpi.comnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor. mdpi.commdpi.com
The synthesis of chiral amines using ω-TAs can be approached in several ways: kinetic resolution of a racemic amine, asymmetric synthesis from a prochiral ketone, and deracemization of a racemic amine. mdpi.com For a precursor like 5-phenyl-2-pentanone, a transaminase could theoretically produce (R)- or (S)-5-phenylpentan-2-amine with high enantiomeric purity. The reaction equilibrium can be a challenge, but strategies such as using specific amine donors (e.g., isopropylamine (B41738), which generates acetone (B3395972) as a co-product that can be removed) or enzyme engineering can drive the reaction towards the desired product. researchgate.net
The application of transaminases has been demonstrated for a variety of phenylalkyl amine derivatives. For instance, in the synthesis of disubstituted 1-phenylpropan-2-amines, immobilized whole-cell biocatalysts with (R)-transaminase activity achieved high conversions (88–89%) and excellent enantiomeric excess (>99% ee). nih.govresearchgate.net The choice of amine donor is critical; studies have shown that isopropylamine often serves as an effective donor. researchgate.net
Table 1: Amine Donor Screening in Transamination Reactions Data is illustrative of typical optimization studies found in the literature.
| Amine Donor | Enzyme System | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Isopropylamine | ArR-TA | 88 | >99 |
| L-Alanine | ArR-TA | 75 | >99 |
| D-Alanine | ArR-TA | 62 | >99 |
Enantioselective Reductions and Aminations
Enantioselective methods provide direct access to specific stereoisomers, which is crucial in the synthesis of bioactive molecules. These strategies include the reduction of prochiral ketones and the direct enantioselective amination of C-H bonds or other precursors.
Enantioselective Reductions: The asymmetric reduction of a prochiral ketone, such as 5-phenyl-2-pentanone, is a common strategy to produce a chiral alcohol precursor, which can then be converted to the amine. This reduction can be achieved using chemical catalysts or biocatalysts like alcohol dehydrogenases (ADHs) or whole-cell systems. researchgate.net For example, the bioreduction of ethyl 3-oxo-5-phenylpentanoate has been successfully carried out using various microorganisms, yielding the corresponding (R)- or (S)-hydroxy ester with high enantioselectivity. researchgate.net These hydroxy esters are versatile intermediates that can be transformed into the target amine.
Enantioselective Aminations: Direct enantioselective amination represents a more atom-economical approach. Transition metal-catalyzed asymmetric hydrogenation of imines is a well-established method for producing chiral amines. nih.gov This involves the creation of an imine from a ketone precursor, followed by hydrogenation using a chiral catalyst (often based on iridium or rhodium) to yield the amine with high enantioselectivity. nih.gov
More recent advancements include direct C-H amination, a process that converts a C-H bond into a C-N bond. acs.org While challenging, this method offers a streamlined synthetic route. For instance, rhodium-dimer catalysts paired with chiral cations have been developed for the enantioselective intermolecular amination of C(sp³)–H bonds in substrates bearing directing groups. acs.orgyoutube.com Cobalt-based metalloradical systems have also been shown to catalyze the enantioselective amination of C-H bonds in carboxylic acid esters, providing a direct route to α-amino acid derivatives. nih.gov
Total Synthesis Strategies Utilizing 5-Phenylpentan-1-amine as a Synthon
A synthon is a conceptual building block used in retrosynthetic analysis. 5-Phenylpentan-1-amine, with its primary amine functional group and a flexible five-carbon chain terminating in a phenyl group, is a versatile synthon for constructing more complex molecular architectures. While specific total syntheses starting directly from this compound are not prominently detailed in the surveyed literature, its potential is evident in the synthesis of various alkaloids and pharmacologically active compounds.
For example, the core structure could be incorporated into heterocyclic systems. The primary amine can act as a nucleophile to form pyrrolidines, piperidines, or larger nitrogen-containing rings through reactions like cyclization, condensation, or Pictet-Spengler reactions. The phenylpentyl chain provides a lipophilic segment that can be crucial for biological activity or for directing the stereochemical outcome of subsequent reactions. In the context of complex natural product synthesis, such as that of strictamine (B1681766) or cyclopamine, synthetic intermediates often possess amine functionalities that are critical for key ring-forming steps. rsc.orgnih.govresearchgate.net The 5-phenylpentyl moiety could be envisioned as a key fragment in the convergent synthesis of such complex targets. nih.gov
Optimization of Synthetic Conditions for Research Scale Production
Optimizing reaction conditions is essential to maximize yield, purity, and efficiency, particularly when scaling up a synthesis from discovery to research-scale production. This process involves systematically varying parameters such as catalyst loading, temperature, solvent, concentration, and reagent stoichiometry.
For biocatalytic reactions, optimization may include screening different enzymes or strains, adjusting pH, temperature, and co-solvent concentration, and selecting the optimal amine donor to shift the reaction equilibrium. nih.govresearchgate.net For instance, in the development of a transaminase-catalyzed process, parameters like enzyme loading, substrate concentration, and reaction time are carefully balanced to achieve high conversion and productivity. acs.org
In metal-catalyzed enantioselective aminations, optimization focuses on the catalyst system itself—both the metal and the chiral ligand. acs.org As shown in the table below, even small changes in catalyst loading or reaction concentration can have a significant impact on both the yield and the enantioselectivity of the product. nih.gov
Table 2: Optimization of Enantioselective Amination Reaction Conditions Data is illustrative of typical optimization studies found in the literature.
| Entry | Catalyst Loading (mol %) | Concentration (M) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | 15 | 0.4 | 30 | 60 | 88 |
| 2 | 10 | 0.4 | 30 | 71 | 91 |
| 3 | 10 | 0.4 | -20 | 55 | 92 |
This systematic approach ensures that the synthetic route is robust, reproducible, and suitable for producing the required quantities of this compound for further research.
Chemical Reactivity, Reaction Mechanisms, and Functional Group Transformations
Reactivity of the Primary Amine Moiety
The primary amine group is the most reactive functional moiety in 5-phenylpentan-1-amine. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. In the hydrochloride salt form, this lone pair is protonated, which significantly modulates its reactivity.
Nucleophilic Characteristics and Derivatization (e.g., acylation, alkylation)
In its free base form, the primary amine of 5-phenylpentan-1-amine is a potent nucleophile, readily participating in reactions with electrophiles. Two common derivatization reactions are alkylation and acylation.
Alkylation: The amine can undergo N-alkylation via nucleophilic substitution with alkyl halides. For instance, reaction with an alkyl halide like methyl iodide would yield the secondary amine, N-methyl-5-phenylpentan-1-amine, and subsequently the tertiary amine and even a quaternary ammonium (B1175870) salt upon further alkylation. These reactions typically follow an SN2 mechanism. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. The existence of N-methyl-5-phenylpentan-1-amine is documented in chemical databases, confirming the viability of this transformation. nih.gov
Acylation: The primary amine reacts readily with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. learncbse.in For example, reacting 5-phenylpentan-1-amine with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) yields N-(5-phenylpentyl)acetamide. This reaction is generally high-yielding and is a common method for protecting the amine group or synthesizing amide-containing structures.
Various other derivatization methods developed for primary amines are also applicable, often used for analytical purposes to enhance chromatographic separation or detection. nih.gov
| Reaction Type | Reagent Example | Product Type | Notes |
|---|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (N-methyl derivative) | Can lead to polyalkylation (tertiary amines, quaternary salts). |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Generally a high-yield, controllable reaction. |
| Reaction with Aldehydes/Ketones | Benzaldehyde | Imine (Schiff Base) | Involves formation of a C=N double bond. byjus.com |
Salt Formation and Stability Dynamics
5-Phenylpentan-1-amine is a base and readily reacts with acids to form ammonium salts. The subject compound, 5-phenylpentan-1-amine hydrochloride, is the salt formed with hydrochloric acid. The formation of the salt occurs through a simple acid-base reaction where the amine's lone pair accepts a proton from HCl.
The conversion of an amine to its hydrochloride salt is a common strategy to improve its stability and handling properties. libretexts.org The salt form is generally a more stable, crystalline solid with a higher melting point and less odor compared to the often liquid and volatile free base. libretexts.orggla.ac.uk Protonating the nitrogen atom ties up its lone pair, preventing it from participating in undesired reactions, such as oxidation by atmospheric oxygen. reddit.com The stability of the salt is influenced by factors like the polarity of the solvent and temperature. gla.ac.ukpitt.edu In solution, an equilibrium exists between the ammonium salt and the free amine, the position of which is dependent on the pH of the solution. The pKa of a typical primary ammonium ion is around 9-10, meaning the salt form predominates in acidic to neutral conditions. indiana.edu
Reactivity of the Phenyl Substituent and Aliphatic Chain
The reactivity of the hydrocarbon portion of the molecule is centered on the phenyl ring and the pentyl chain. The phenyl ring is susceptible to electrophilic aromatic substitution, while the aliphatic chain can undergo free-radical reactions.
Aromatic Ring Functionalization
The phenyl group can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. The outcome of these reactions is governed by the directing effects of the substituent already on the ring—the pentylamino group.
The pentyl group itself is an alkyl group, which is an activating, ortho-, para- director due to its electron-donating inductive effect. libretexts.orgchemistrysteps.com However, the reactivity is more complex due to the amine. In its free base form (-NH-C₅H₁₁), the amine group is strongly activating and ortho-, para- directing. Conversely, under the acidic conditions often required for EAS, the amine is protonated to form an ammonium group (-NH₃⁺). This ammonium group is a powerful electron-withdrawing group, making it strongly deactivating and a meta- director. numberanalytics.commasterorganicchemistry.comuci.edu
Therefore, attempting an EAS reaction on this compound would be difficult due to the deactivation of the ring and would yield substitution primarily at the meta position. Furthermore, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings substituted with an amino or ammonium group, as the nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), adding a formal positive charge and deactivating the ring. uci.edu
Alkane Chain Transformations
The five-carbon aliphatic chain is generally unreactive, typical of alkanes. byjus.com However, specific positions on the chain exhibit enhanced reactivity.
Benzylic Position Reactivity: The carbon atom adjacent to the phenyl ring (the benzylic position) is particularly reactive. The C-H bonds at this position are weaker because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org This allows for selective reactions such as:
Oxidation: Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), will oxidize the alkylbenzene side chain. libretexts.orgnumberanalytics.com Regardless of the chain's length, this reaction cleaves the chain at the benzylic position, converting the entire side chain into a carboxylic acid group, yielding benzoic acid. This reaction requires the presence of at least one benzylic hydrogen, which is the case for the pentyl chain. pearson.com
Halogenation: Free-radical halogenation can be achieved selectively at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgyoutube.com This would produce 1-bromo-1-phenylpentane derivatives.
Other Chain Positions: Away from the influence of the phenyl ring, the other methylene (B1212753) groups (-CH₂-) in the pentyl chain behave like typical alkanes and are much less reactive, requiring harsh conditions like high-temperature free-radical halogenation with Cl₂ and UV light to functionalize. wikipedia.orglscollege.ac.inlibretexts.org Such reactions are often unselective, leading to a mixture of halogenated isomers.
| Molecular Part | Reaction Type | Typical Reagent | Primary Product | Key Factor |
|---|---|---|---|---|
| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Meta-substituted product | Deactivating -NH₃⁺ group directs meta. numberanalytics.commasterorganicchemistry.com |
| Alkyl Chain (Benzylic C) | Oxidation | KMnO₄, heat | Benzoic Acid | Cleavage of the C-C bond next to the ring. libretexts.org |
| Alkyl Chain (Benzylic C) | Radical Halogenation | N-Bromosuccinimide (NBS) | Benzylic bromide | Resonance stabilization of the benzylic radical. youtube.com |
Mechanistic Investigations of Key Reactions
While specific mechanistic studies on 5-phenylpentan-1-amine are not widely published, the mechanisms of its key reactions can be understood from well-established principles of organic chemistry.
N-Alkylation: The alkylation of the primary amine with an alkyl halide proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism . The nitrogen's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.
Electrophilic Aromatic Substitution: The mechanism involves a two-step process:
The π-electron system of the aromatic ring attacks a strong electrophile (e.g., NO₂⁺ in nitration) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step.
A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Free-Radical Halogenation: This reaction at the benzylic position proceeds through a radical chain mechanism involving three stages: libretexts.org
Initiation: A radical initiator (e.g., light) causes homolytic cleavage of the halogen molecule (e.g., Br₂) to form two halogen radicals.
Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position to form H-X and a resonance-stabilized benzylic radical. This radical then reacts with another halogen molecule to form the benzylic halide product and a new halogen radical, which continues the chain.
Termination: The reaction ceases when radicals combine with each other.
Oxidation Reactions
The primary amine group of 5-phenylpentan-1-amine is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions. While specific studies on the oxidation of 5-phenylpentan-1-amine are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established behavior of primary amines.
Mild oxidizing agents can convert primary amines to aldehydes or ketones. For instance, reagents like manganese dioxide have been used for the aerobic oxidation of amines. nih.gov More vigorous oxidation can lead to the formation of nitro compounds. The course of the oxidation is highly dependent on the nature of the oxidizing agent. byjus.com For example, treatment with strong oxidants can result in the formation of 5-phenylvaleronitrile or further degradation products. The specific products and their yields would be contingent on the chosen oxidant and reaction parameters such as temperature and solvent.
Reduction Reactions
Reduction reactions involving this compound primarily target the aromatic phenyl group. The primary amine is already in its most reduced state. Catalytic hydrogenation is a common method for the reduction of aromatic rings. Under high pressure and in the presence of catalysts such as rhodium on carbon or platinum oxide, the phenyl group of 5-phenylpentan-1-amine can be reduced to a cyclohexyl group, yielding 5-cyclohexylpentan-1-amine.
The choice of catalyst and reaction conditions is crucial for achieving selective reduction of the aromatic ring without affecting other functional groups. While specific literature detailing the catalytic hydrogenation of 5-phenylpentan-1-amine is sparse, the general principles of aromatic ring reduction are well-established and applicable.
Substitution Reactions
The nucleophilic nature of the primary amine in 5-phenylpentan-1-amine allows it to readily undergo substitution reactions with various electrophiles. A prominent example is N-alkylation, where the amine reacts with alkyl halides in a nucleophilic aliphatic substitution to form secondary, tertiary amines, and ultimately quaternary ammonium salts. wikipedia.orgfishersci.co.ukmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, and the degree of alkylation can be controlled by the stoichiometry of the reactants. learncbse.in
For instance, the reaction of 5-phenylpentan-1-amine with an alkyl halide, such as methyl iodide, would yield N-methyl-5-phenylpentan-1-amine, N,N-dimethyl-5-phenylpentan-1-amine, and the corresponding quaternary ammonium salt. The inherent increase in nucleophilicity with each alkylation can make selective mono-alkylation challenging. masterorganicchemistry.com
| Reactant | Product | Reaction Type |
|---|---|---|
| Methyl Iodide (CH₃I) | N-methyl-5-phenylpentan-1-amine | Mono-alkylation |
| Excess Methyl Iodide | N,N-dimethyl-5-phenylpentan-1-amine | Di-alkylation |
| Further excess Methyl Iodide | N,N,N-trimethyl-5-phenylpentan-1-aminium iodide | Quaternization |
Carbon-Nitrogen Bond Formation Reactions
5-Phenylpentan-1-amine is a valuable substrate for advanced carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of complex molecules, particularly in medicinal chemistry.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an amine and an aryl halide or pseudohalide. wikipedia.orgwikipedia.orgopenochem.orglibretexts.orgrug.nl In this reaction, 5-phenylpentan-1-amine can be coupled with a variety of aryl halides (e.g., bromobenzene, chlorobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield the corresponding N-aryl-5-phenylpentan-1-amine. The choice of ligand is critical for the efficiency and scope of the reaction. nih.gov
Chan-Lam Coupling: The Chan-Lam coupling offers a complementary, copper-catalyzed approach for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction couples an amine with a boronic acid. nih.gov Thus, 5-phenylpentan-1-amine can react with an aryl boronic acid in the presence of a copper catalyst, a base, and often an oxidant (like air) to afford the N-aryl-5-phenylpentan-1-amine product. The Chan-Lam coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. acs.org
| Reaction Name | Electrophile | Catalyst System | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide (e.g., Ar-Br) | Palladium catalyst + Phosphine ligand + Base | N-Aryl-5-phenylpentan-1-amine |
| Chan-Lam Coupling | Aryl Boronic Acid (e.g., Ar-B(OH)₂) | Copper catalyst + Base (+ Oxidant) | N-Aryl-5-phenylpentan-1-amine |
Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.orgnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.govresearchgate.netresearchgate.net 5-Phenylpentan-1-amine can be a precursor for substrates in click chemistry.
To participate in a CuAAC reaction, the amine must first be converted into either an azide (B81097) or an alkyne. For instance, the primary amine can be transformed into 5-azido-1-phenylpentane through a diazotization reaction followed by substitution with an azide source. This azide derivative can then be "clicked" with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. mdpi.comnih.gov Alternatively, the amine could be functionalized with a moiety containing a terminal alkyne, which could then react with an organic azide. These triazole products are of significant interest in medicinal chemistry due to their biological activities and their role as stable linkers. google.comwikipedia.org
Advanced Analytical Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are foundational in determining the molecular structure of 5-Phenylpentan-1-amine hydrochloride. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The aromatic protons of the phenyl group would appear as a multiplet in the downfield region (typically δ 7.1-7.3 ppm). The protons of the pentyl chain would produce signals at varying chemical shifts depending on their proximity to the phenyl and amine groups. The methylene (B1212753) protons adjacent to the phenyl group (C5) would likely resonate around δ 2.6 ppm, while the protons adjacent to the positively charged amino group (C1) would be shifted further downfield. The remaining methylene protons in the chain (C2, C3, C4) would produce overlapping multiplets in the upfield region. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbon atoms of the phenyl ring would generate signals in the aromatic region (around δ 125-142 ppm). The five carbon atoms of the pentyl chain would each produce a separate signal, with their chemical shifts influenced by the attached functional groups.
Expected ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) (Expected) | Multiplicity |
| Aromatic (C₆H₅) | 7.10 - 7.30 | Multiplet |
| -CH₂-Ph (C5) | ~2.60 | Triplet |
| -CH₂- (C4) | ~1.65 | Multiplet |
| -CH₂- (C3) | ~1.35 | Multiplet |
| -CH₂- (C2) | ~1.70 | Multiplet |
| -CH₂-NH₃⁺ (C1) | ~3.00 | Triplet |
| -NH₃⁺ | Variable | Broad Singlet |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of bonds within the molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3000-3300 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary ammonium group. C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the non-polar bonds, such as the C-C bonds of the phenyl ring, would give rise to strong signals.
Mass Spectrometry (MS, LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of individual components in a mixture. nih.gov
For this compound, the free base (5-phenylpentan-1-amine) is volatile and can be analyzed by GC-MS. nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the mass of the free base. Fragmentation patterns would provide further structural information, with common fragments arising from the cleavage of the pentyl chain and the loss of the amino group.
LC-MS is particularly useful for the analysis of the hydrochloride salt, as it is a non-volatile and heat-labile compound. nih.gov Electrospray ionization (ESI) would be a suitable ionization technique, producing a prominent peak for the protonated molecule [M+H]⁺ in the positive ion mode.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The presence of the benzene (B151609) ring would result in characteristic absorption bands in the ultraviolet region, typically around 250-270 nm, arising from π to π* electronic transitions. This technique is often used for quantitative analysis based on the Beer-Lambert law. researchgate.net
Spectrofluorimetric Methodologies
Spectrofluorimetry is a highly sensitive technique that measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. While not all molecules fluoresce, aromatic compounds like this compound may exhibit fluorescence. This method could potentially be developed for the trace-level quantification of the compound in various matrices, offering higher sensitivity and selectivity compared to UV-Visible spectroscopy.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities, such as starting materials, byproducts, or degradation products. The choice of chromatographic method depends on the properties of the compound and the impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A UV detector set at one of the absorption maxima of the phenyl group would be used for detection. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), could be used to assess the purity of the free base form of the compound. The sample would first need to be neutralized to liberate the volatile amine before injection into the GC system.
Capillary Electrophoresis (CE) is another powerful separation technique that can be used for the purity and enantiomeric purity assessment of chiral amines.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative analysis.
In the context of 5-phenylpentan-1-amine, HPLC is particularly valuable for assessing purity and separating it from structurally related impurities. The primary amine group allows for detection using UV-Vis spectrophotometry, often at wavelengths around 254 nm, due to the presence of the phenyl group. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS).
For the chiral separation of phenylalkylamines, which is crucial for determining enantiomeric purity, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. Another effective class of CSPs for primary amines are those based on crown ethers. The choice of mobile phase is critical for achieving optimal separation and typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, often with additives like trifluoroacetic acid or diethylamine (B46881) to improve peak shape.
Table 1: Illustrative HPLC Method Parameters for Chiral Separation of a Phenylalkylamine Analog
| Parameter | Value |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a typical starting point for method development for the chiral separation of a phenylalkylamine. Actual conditions for this compound would require optimization.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For primary amines like this compound, which have limited volatility, derivatization is often a necessary step to increase their volatility and improve their chromatographic behavior.
Common derivatization reagents for primary amines include acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reagents react with the amine group to form less polar and more volatile derivatives.
The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. Mass spectrometry (GC-MS) is the most common detector, providing both high sensitivity and structural information for confident identification.
Table 2: Representative GC-MS Derivatization and Analysis Conditions for a Phenylalkylamine Analog
| Parameter | Value |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | DB-5ms (5% phenyl-methylpolysiloxane) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |
| Injection Mode | Splitless |
| Detector | Mass Spectrometer (Electron Ionization) |
These conditions are illustrative and would need to be optimized for the specific analysis of this compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. For this compound, TLC is typically performed on silica (B1680970) gel plates.
The choice of the mobile phase is crucial for achieving good separation. A mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or chloroform) and a more polar solvent (e.g., methanol), often with a small amount of a basic modifier like ammonia (B1221849) or triethylamine, is commonly used to overcome the interaction of the basic amine with the acidic silica gel.
Visualization of the separated spots can be achieved under UV light (254 nm) due to the phenyl group. For enhanced sensitivity and specificity, various staining reagents can be used. Ninhydrin is a common choice for primary amines, producing a characteristic purple spot upon heating.
Table 3: Example TLC System for the Analysis of a Primary Phenylalkylamine
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Chloroform/Methanol/Ammonia (85:14:1, v/v/v) |
| Visualization | 1. UV light (254 nm)2. Ninhydrin spray followed by heating |
| Expected Rf Range | 0.3 - 0.6 |
The Rf value is dependent on the specific conditions and the structure of the analyte. This table provides a general guideline.
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For ionizable compounds like this compound, CE offers high efficiency and short analysis times.
In its simplest form, Capillary Zone Electrophoresis (CZE), the amine, which is protonated in an acidic buffer, migrates towards the cathode. The separation from other charged species is based on differences in their charge-to-size ratio.
For the enantiomeric separation of chiral amines, a chiral selector is added to the background electrolyte. Cyclodextrins, particularly charged derivatives like sulfated β-cyclodextrin, are widely used for this purpose. The differential interaction of the enantiomers with the chiral selector leads to differences in their apparent electrophoretic mobility, enabling their separation.
Table 4: Illustrative Capillary Electrophoresis Conditions for Chiral Separation of a Primary Amine
| Parameter | Value |
| Capillary | Fused silica, 50 µm i.d. |
| Total/Effective Length | 60 cm / 50 cm |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 10 mM sulfated β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
Method parameters, especially the type and concentration of the chiral selector and the pH of the buffer, require careful optimization for each analyte.
Advanced Methods for Enantiomeric Purity Determination
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is critical in many areas of chemical research. Beyond the use of chiral HPLC and CE, other advanced techniques can be employed.
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.comnih.gov The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and higher efficiencies compared to HPLC. Polysaccharide-based chiral stationary phases are commonly used in SFC for the separation of a wide range of chiral compounds, including phenylalkylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) provides another approach to determine enantiomeric purity. In the presence of a chiral auxiliary, the enantiomers of the analyte are converted into diastereomers (with CDAs) or form diastereomeric complexes (with CSAs). These diastereomers are chemically distinct and can often be distinguished by NMR, allowing for the quantification of each enantiomer by integrating the respective signals.
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and whether quantitative or qualitative information is needed. A combination of these advanced methods provides a comprehensive analytical toolkit for the thorough characterization of this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 5-phenylpentan-1-amine hydrochloride, these calculations can provide detailed insights into electron distribution, orbital energies, and the nature of chemical bonds.
Methods such as DFT with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311G+(d,p)) are commonly used to optimize the molecular geometry and calculate a range of electronic descriptors. researchgate.net These calculations would reveal the influence of the protonated amine group (-NH3+) on the electronic structure of the entire molecule. The strong electron-withdrawing nature of the ammonium (B1175870) group would affect the electron density across the pentyl chain and induce changes in the aromatic system of the phenyl ring.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. Furthermore, the molecular electrostatic potential (MESP) can be mapped onto the electron density surface to visualize electron-rich and electron-poor regions, identifying sites susceptible to nucleophilic or electrophilic attack. scispace.com
Table 1: Illustrative Calculated Electronic Properties of 5-Phenylpentan-1-amine cation (Note: These are representative values based on similar phenylalkylamines and are for illustrative purposes.)
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 15.2 D | Measure of the overall polarity of the molecule. |
| Charge on -NH3+ group | +0.85 e | Localized positive charge on the ammonium head group. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the five-carbon alkyl chain in 5-phenylpentan-1-amine allows it to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers that are most likely to be populated at a given temperature.
Computational approaches to conformational analysis involve systematically rotating the single bonds (dihedral angles) of the molecule and calculating the potential energy of each resulting structure. This can be achieved through methods like Monte Carlo simulations or systematic grid scans. nih.gov For phenylalkylamines, key conformations are often characterized by the orientation of the amine group relative to the phenyl ring and the geometry of the alkyl chain (e.g., extended anti vs. folded gauche conformations). daneshyari.com Studies on similar molecules like phenethylamine (B48288) have shown that interactions between the amine group's nitrogen and the π-electrons of the phenyl ring (N-H···π interactions) can stabilize certain folded conformers. daneshyari.com
Table 2: Hypothetical Low-Energy Conformers of 5-Phenylpentan-1-amine cation (Note: Dihedral angles define the shape of the pentyl chain. Cg refers to the center of the phenyl ring.)
| Conformer | Dihedral Angle (Cg-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C3-C4-C5-N) | Relative Energy (kcal/mol) |
| Extended (anti) | 180° | 180° | 180° | 180° | 0.00 |
| Gauche 1 | 180° | 60° | 180° | 180° | 0.65 |
| Gauche 2 | 180° | 180° | 60° | 180° | 0.68 |
| Folded | 60° | 60° | 180° | 60° | 1.50 |
Intermolecular Interactions and Recognition Studies
The physical properties and biological activity of this compound are governed by its interactions with other molecules, such as water, chloride ions, or biological receptors. Computational methods can characterize and quantify these interactions.
The primary interactions involving the protonated amine group are strong hydrogen bonds and ion-dipole interactions. mdpi.com The -NH3+ group acts as a strong hydrogen bond donor, readily interacting with water molecules or the chloride counter-ion (Cl-). The phenyl ring can participate in π-π stacking with other aromatic systems and cation-π interactions. The long alkyl chain contributes through weaker van der Waals forces.
Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This provides a detailed understanding of the nature of the binding. Alternatively, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize non-covalent interactions. researchgate.net
Table 3: Primary Intermolecular Interactions for this compound
| Interaction Type | Interacting Groups | Description | Relative Strength |
| Ion-Dipole | -NH3+ group and Water | Electrostatic attraction between the positive charge on the ammonium ion and the partial negative charge on the oxygen of water. | Very Strong |
| Hydrogen Bonding | -NH3+ group and Cl- / Water | Donation of a hydrogen atom from the -NH3+ group to an electronegative atom (Cl or O). | Strong |
| Cation-π | -NH3+ group and Phenyl Ring | Electrostatic interaction between the positive charge of the ammonium group and the electron-rich face of a phenyl ring. | Moderate |
| π-π Stacking | Phenyl Ring and Phenyl Ring | Attraction between the aromatic rings of two molecules. | Weak-Moderate |
| van der Waals | Alkyl chain / Phenyl ring | Weak, short-range electrostatic attractions between induced dipoles. | Weak |
Prediction and Interpretation of Spectroscopic Parameters
Computational quantum chemistry can accurately predict spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using DFT. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the magnetic shielding tensors of nuclei. rsc.org These calculated values can then be converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane) and applying a linear scaling factor to correct for systematic errors in the computational method. rsc.orgnih.gov Predictions can be made for ¹H, ¹³C, and ¹⁵N nuclei, helping to assign peaks in experimental spectra.
Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be calculated. After geometry optimization, a frequency calculation yields the harmonic vibrational modes of the molecule. These frequencies can be scaled by an empirical factor to better match experimental anharmonic frequencies, aiding in the assignment of spectral bands to specific molecular motions, such as C-H stretches, N-H bends, or phenyl ring vibrations.
Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for 5-Phenylpentan-1-amine cation (Note: Referenced to TMS. Values are hypothetical, based on principles of substituent effects.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (attached to N) | ~40 | Deshielded by the adjacent electron-withdrawing -NH3+ group. |
| C2 | ~25 | Less affected by the -NH3+ group due to distance. |
| C3 | ~31 | Standard alkane chemical shift. |
| C4 | ~29 | Slightly deshielded by the phenyl ring's inductive effect. |
| C5 (attached to ring) | ~35 | Deshielded by attachment to the aromatic ring. |
| Phenyl C (ipso) | ~142 | Quaternary carbon attached to the alkyl chain. |
| Phenyl C (ortho, meta, para) | ~126-129 | Typical aromatic region chemical shifts. |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. researchgate.net For 5-phenylpentan-1-amine, this could involve modeling its synthesis, degradation, or metabolism.
Reaction pathway analysis involves identifying the lowest energy path a molecule takes to transform from reactants to products. This path goes through a maximum energy point known as the transition state. Computational methods can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
For example, one could model the initial step of oxidative degradation, which might involve the abstraction of a hydrogen atom by a radical from the carbon atom adjacent to the nitrogen. acs.orghw.ac.uk By calculating the energies of the reactant (amine + radical), the transition state, and the products (amine radical + new molecule), one can determine the energetic feasibility of this degradation pathway.
Table 5: Hypothetical Energy Profile for a Hydrogen Abstraction Reaction Step (Reaction: 5-Ph-Pent-NH3+ + •OH → [Transition State] → 5-Ph-Pent-NH3•+ + H2O)
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants | DFT (B3LYP) | 6-311G+(d,p) | 0.0 |
| Transition State | DFT (B3LYP) | 6-311G+(d,p) | +8.5 |
| Products | DFT (B3LYP) | 6-311G+(d,p) | -15.2 |
Applications As a Synthetic Precursor and Chemical Building Block
Synthesis of Novel Amine Derivatives and Analogues
The primary amine group of 5-phenylpentan-1-amine is a nucleophilic center that readily participates in a variety of fundamental chemical transformations. This reactivity allows for its elaboration into a wide array of derivatives and analogues. The reaction of primary amines with aldehydes and ketones, for instance, forms imine derivatives, which are pivotal intermediates in organic chemistry.
Key synthetic transformations include:
N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.
Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to yield more complex secondary or tertiary amines.
Condensation Reactions: Formation of imines (Schiff bases) upon reaction with aldehydes or ketones.
These fundamental reactions enable the integration of the 5-phenylpentyl scaffold into larger molecular frameworks, a common strategy in the development of new chemical entities. For example, the synthesis of complex biologically active molecules often begins with a simple amine precursor which is then elaborated through sequential reactions. researchgate.net
Table 1: Examples of Potential Derivative Syntheses from 5-Phenylpentan-1-amine
| Reactant Class | Reaction Type | Product Class |
|---|---|---|
| Acyl Halide (e.g., Acetyl Chloride) | N-Acylation | N-(5-phenylpentyl)acetamide |
| Aldehyde (e.g., Benzaldehyde) | Imine Formation | N-Benzylidene-5-phenylpentan-1-amine |
| Alkyl Halide (e.g., Methyl Iodide) | N-Alkylation | N-Methyl-5-phenylpentan-1-amine |
| 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis | N-(5-phenylpentyl)pyrrole |
Role in the Synthesis of Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry and materials science. 5-Phenylpentan-1-amine hydrochloride can serve as a key nitrogen source in the construction of such ring systems. The amine group can act as a nucleophile to initiate cyclization reactions with appropriate dielectrophiles.
The synthesis of 5-aminopyrazoles, for example, often involves the condensation of a hydrazine (B178648) with a β-ketonitrile. beilstein-journals.org While not a hydrazine, 5-phenylpentan-1-amine's nucleophilicity is illustrative of how amine functionalities are used to build heterocyclic cores. The reaction proceeds through an initial nucleophilic attack, followed by an intramolecular cyclization to form the stable heterocyclic ring. beilstein-journals.org Similarly, multi-component reactions can assemble complex heterocyclic structures where an amine is one of the key starting materials. nih.govamazonaws.com The synthesis of quinazolines and other fused heterocyclic systems frequently relies on amine-containing precursors to build portions of the final ring structure. nih.govnih.gov
Development of Chiral Auxiliaries, Ligands, and Organocatalysts
While 5-phenylpentan-1-amine is an achiral molecule, its structural motif is closely related to privileged chiral scaffolds used in asymmetric synthesis. Chiral phenylalkylamines, such as 1-phenylethylamine, are widely employed as chiral auxiliaries and resolving agents. mdpi.com These molecules can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered.
The value of enantiopure phenylalkylamines lies in their role as key chiral synthons. They provide a pre-defined stereocenter that can be built upon to create complex, optically active products. Chiral amines are also fundamental components in the design of:
Chiral Ligands: For metal-catalyzed asymmetric reactions.
Organocatalysts: Where the amine itself is the catalytic center, often activating substrates through the formation of chiral iminium ions.
Therefore, chiral analogues of 5-phenylpentan-1-amine, such as (S)- or (R)-1-phenylpentan-1-amine, are valuable precursors for developing new chiral auxiliaries, ligands, and catalysts, capitalizing on the proven utility of the phenylalkylamine framework in stereocontrolled synthesis. mdpi.com
Incorporation into Supramolecular Assemblies and Material Science Architectures
The defined length, phenyl cap, and reactive amine group make 5-phenylpentan-1-amine a candidate for use in materials science and supramolecular chemistry.
The primary amine group allows 5-phenylpentan-1-amine to act as a monomer in polymerization reactions. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with dialdehydes to form polyimines. The incorporation of the 5-phenylpentyl side chain would influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics, by introducing flexible, bulky, and hydrophobic groups along the polymer backbone.
Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks: metal nodes and organic linkers for MOFs, and purely organic linkers for COFs. mdpi.comtcichemicals.com Primary amines are crucial building blocks for a major class of COFs linked by imine bonds. tcichemicals.com These are typically formed through the condensation reaction between a multivalent amine and a multivalent aldehyde. nih.gov
5-Phenylpentan-1-amine could be used to modify the properties of these frameworks in several ways:
As a Modulator/Capping Agent: It can be used to terminate the framework growth, controlling crystal size and morphology, or to functionalize the surface of pre-formed frameworks.
As a Functional Component of a Linker: While not a linker itself due to having only one reactive amine group, it can be pre-functionalized to become a bivalent or trivalent linker. For example, functionalizing the phenyl ring with additional amine or carboxyl groups would transform it into a viable linker for MOF or COF synthesis. The pendant phenylpentyl group would then project into the pores of the resulting framework, tailoring the pore's chemical environment and adsorption properties.
The chemical stability of the resulting frameworks is highly dependent on the nature of the covalent linkages formed. escholarship.org Imine-linked COFs, formed from amine precursors, are among the most widely studied types. tcichemicals.com
Table 2: Potential Roles in Porous Framework Materials
| Framework Type | Role of Amine | Co-Reactant Example | Resulting Linkage/Interaction |
|---|---|---|---|
| COF | Linker Building Block | 1,3,5-Triformylbenzene | Imine Bond |
| MOF | Ligand Component | Zinc or Copper Salt | Coordination Bond |
| COF/MOF | Pore Modifier | Pre-formed Framework | Post-synthetic Modification |
Emerging Research Directions and Future Perspectives
Development of Sustainable and Green Synthetic Routes
The synthesis of amines is a cornerstone of the chemical industry, yet traditional methods often rely on harsh reagents and generate significant waste. The development of green synthetic routes is paramount. rsc.org Future research on 5-phenylpentan-1-amine hydrochloride is expected to focus on methods that improve efficiency and minimize environmental impact.
One promising avenue is the catalytic reductive amination of corresponding carbonyl compounds (e.g., 5-phenylpentanal) using molecular hydrogen. mdpi.com This approach is highly atom-economical, with water as the primary byproduct. Research is focused on developing robust, non-noble metal catalysts (e.g., based on cobalt, nickel, or iron) to replace costly precious metals like platinum or palladium. mdpi.com These catalysts, often in nanoparticle form, offer high activity and selectivity under milder reaction conditions. mdpi.com
Another key area is the use of green solvents. Water, supercritical fluids, or bio-based solvents could replace volatile organic compounds (VOCs), reducing both environmental impact and operational hazards. walisongo.ac.id The principles of green chemistry, such as maximizing atom economy and process mass intensity (PMI), will serve as critical metrics for evaluating and optimizing new synthetic pathways. walisongo.ac.idfigshare.com
| Green Chemistry Metric | Description | Relevance to Synthesis |
|---|---|---|
| Atom Economy | Measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. | High atom economy indicates less waste generation. Catalytic hydrogenations are a prime example. |
| Process Mass Intensity (PMI) | Ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the active product. | A lower PMI signifies a greener, more efficient process with less overall waste. rsc.org |
| E-Factor | The ratio of the mass of waste to the mass of the product. | Highlights the amount of waste produced, encouraging the design of cleaner reactions. |
Exploration of Novel Catalytic Applications
While often viewed as a synthetic target, 5-phenylpentan-1-amine and its derivatives have the potential to function as catalysts themselves or as ligands in catalytic systems. The primary amine group can coordinate with metal centers, allowing for the design of novel transition metal complexes. These complexes could find applications in various catalytic transformations, such as C-C and C-N bond-forming reactions.
Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze reactions, presents another opportunity. Chiral derivatives of 5-phenylpentan-1-amine could be investigated as catalysts for asymmetric synthesis, a critical technology for the pharmaceutical industry. The long phenylpentyl chain could influence the steric environment around the catalytic site, potentially leading to high levels of enantioselectivity. The synthesis of amine derivatives from various starting materials over catalysts like Ru/Al2O3 highlights the ongoing research into creating valuable amine-based compounds for various applications. rsc.org
Advanced Mechanistic Studies using In-Situ Spectroscopy
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Traditional analytical methods often rely on analyzing samples taken from a reaction mixture at different time points, which may not capture the full picture of transient intermediates or rapid reaction dynamics.
Future research will likely employ advanced in-situ spectroscopic techniques to study reactions involving this compound in real-time. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process nuclear magnetic resonance (NMR) spectroscopy allow for continuous monitoring of reactant consumption, product formation, and the appearance of key intermediates without disturbing the reaction. For instance, DFT (Density Functional Theory) calculations can complement experimental observations to provide detailed molecular-level insights into the reactivity of intermediates, as demonstrated in studies of other amine syntheses. rsc.org This data is invaluable for constructing accurate kinetic models and elucidating complex reaction pathways, leading to more efficient and robust chemical processes.
Computational Design of New Derivatives with Tunable Properties
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods allow for the in-silico design of new molecules and the prediction of their properties before they are synthesized in the lab, saving significant time and resources.
For 5-phenylpentan-1-amine, computational tools can be used to design derivatives with specific, tunable properties. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.govnih.govresearchgate.net This approach could be used to design derivatives with enhanced catalytic activity, specific binding affinities for biological targets, or optimized physical properties. nih.govmdpi.com Molecular docking simulations could predict how derivatives might interact with enzyme active sites or receptor binding pockets, guiding the design of new bioactive molecules. nih.gov These computational approaches enable a rational design strategy, moving beyond trial-and-error synthesis to a more targeted and efficient discovery process. researchgate.netnih.gov
| Computational Technique | Application | Potential for 5-Phenylpentan-1-amine Derivatives |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with changes in their measured activity or property. nih.gov | Design of derivatives with optimized catalytic efficiency or specific biological interactions. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Screening of potential derivatives for their binding affinity to specific protein targets. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. | Calculation of reaction energies, transition state structures, and spectroscopic properties to understand reactivity. |
Multicomponent Reactions and Modular Synthesis Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov They allow for the rapid construction of complex molecular architectures from simple building blocks. researchgate.net
Primary amine hydrochlorides are excellent substrates for certain MCRs. nih.gov Research has demonstrated that various primary amine hydrochlorides can be used in the modular assembly of complex heterocyclic structures, such as indole (B1671886) alkaloids, through reactions with components like indoles and formaldehyde. nih.gov This suggests that this compound could be a valuable building block in similar transformations. The phenylpentyl group would introduce a specific lipophilic and steric character into the final products, potentially influencing their physical or biological properties.
Modular synthesis, a strategy that assembles molecules from a set of interchangeable building blocks, is another promising area. nih.gov this compound can serve as a primary amine module in automated, flow-chemistry platforms to generate libraries of diverse compounds for screening in drug discovery and materials science. nih.gov The ability to systematically vary the amine component in MCRs and modular syntheses significantly expands the accessible chemical space for discovering new functional molecules. nih.govrsc.orgclockss.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
